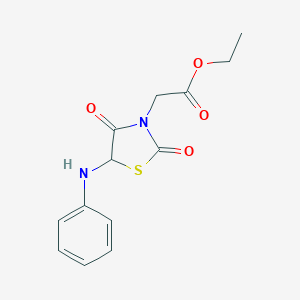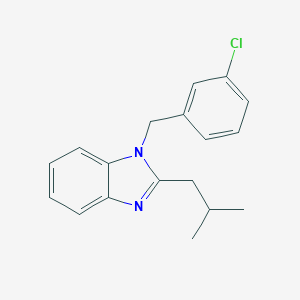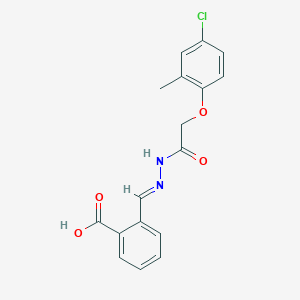![molecular formula C18H21N3O5S B229609 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has been widely studied for its potential therapeutic applications. MNBP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine is not fully understood, but it has been proposed to involve the modulation of various signaling pathways and molecular targets. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been found to inhibit the activity of several enzymes such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and tumor growth. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has also been shown to interact with various receptors such as adenosine A1 receptor and dopamine D2 receptor, which are involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in animal models of inflammation, and improve cognitive function and memory in animal models of neurological disorders. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has also been found to have low toxicity and high bioavailability, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments, including its high purity, low toxicity, and easy synthesis. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine can be easily synthesized in large quantities and purified through standard techniques such as chromatography and crystallization. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine also has low toxicity and high bioavailability, making it suitable for in vivo studies. However, 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential interactions with other compounds and receptors. These limitations should be taken into consideration when designing experiments involving 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine.
Direcciones Futuras
There are several future directions for the research on 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine. First, further studies are needed to elucidate the mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine and its molecular targets. Second, the potential therapeutic applications of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine in various fields such as cancer, inflammation, and neurological disorders should be further explored through in vitro and in vivo studies. Third, the pharmacokinetics and pharmacodynamics of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine should be investigated to optimize its dosage and administration. Fourth, the potential interactions of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine with other compounds and receptors should be studied to avoid potential side effects and drug interactions. Finally, the development of novel 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine derivatives with improved efficacy and selectivity should be pursued.
Métodos De Síntesis
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 2-nitrobenzylamine, followed by the addition of piperazine. The final product is obtained through purification and crystallization techniques. The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been reported in several scientific articles, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.
Aplicaciones Científicas De Investigación
1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been found to exhibit antitumor activity against several types of cancer cells, including breast cancer, lung cancer, and leukemia. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis.
In inflammation research, 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has also been shown to attenuate the symptoms of inflammatory bowel disease in animal models.
In neurological research, 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
Fórmula molecular |
C18H21N3O5S |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)sulfonyl-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21N3O5S/c1-26-16-6-8-17(9-7-16)27(24,25)20-12-10-19(11-13-20)14-15-4-2-3-5-18(15)21(22)23/h2-9H,10-14H2,1H3 |
Clave InChI |
JJYIYWADOUKVEK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)

![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)